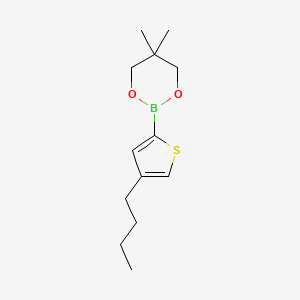

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Beschreibung

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a dioxaborinane core (a six-membered ring with two oxygen atoms and one boron atom) and a 4-butylthiophen-2-yl substituent. The butylthiophene group introduces a combination of electron-rich aromaticity (due to the thiophene ring) and enhanced solubility in organic solvents (due to the butyl chain).

Eigenschaften

CAS-Nummer |

919079-92-8 |

|---|---|

Molekularformel |

C13H21BO2S |

Molekulargewicht |

252.2 g/mol |

IUPAC-Name |

2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C13H21BO2S/c1-4-5-6-11-7-12(17-8-11)14-15-9-13(2,3)10-16-14/h7-8H,4-6,9-10H2,1-3H3 |

InChI-Schlüssel |

LSSIBWAJLPTCSJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinan erfolgt typischerweise über die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und beinhaltet die Kupplung einer Organoboranverbindung mit einem organischen Halogenid in Gegenwart eines Palladiumkatalysators . Die allgemeinen Reaktionsbedingungen umfassen:

Reagenzien: Organoboranverbindung, organisches Halogenid, Palladiumkatalysator (z. B. Pd(PPh3)4), Base (z. B. K2CO3)

Lösungsmittel: Typischerweise eine Mischung aus Wasser und einem organischen Lösungsmittel wie Toluol oder Ethanol

Temperatur: Die Reaktion wird in der Regel bei erhöhten Temperaturen, etwa 80-100 °C, durchgeführt

Zeit: Die Reaktionszeit kann variieren, liegt aber im Allgemeinen zwischen einigen Stunden und über Nacht

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Kontinuierliche Fließreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinan hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein in der organischen Synthese und bei der Entwicklung neuer Materialien verwendet.

Medizin: Für die potenzielle Verwendung in Arzneimittel-Abgabesystemen und als Therapeutikum untersucht.

Industrie: Wird zur Herstellung von Polymeren und anderen fortschrittlichen Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -pfaden. Im Kontext der Suzuki-Miyaura-Kupplung wirkt die Verbindung als nucleophiles Organoboran-Reagenz, das eine Transmetallierung mit einem Palladiumkatalysator eingeht. Dieser Prozess beinhaltet die Übertragung der organischen Gruppe von Bor auf Palladium, gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden.

Wissenschaftliche Forschungsanwendungen

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophilic organoboron reagent that undergoes transmetalation with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane, highlighting differences in substituents, properties, and applications:

Key Comparison Points :

Substituent Effects: Electron-Withdrawing Groups (F, Cl, NO₂): Fluorinated derivatives (e.g., CAS 225916-39-2) exhibit enhanced electrophilicity at the boron center, improving reactivity in cross-coupling reactions . Heteroaromatic Groups (Thiophene): The target compound’s butylthiophene substituent introduces conjugation and solubility advantages, making it suitable for optoelectronic applications.

Thermal and Chemical Stability :

- Fluorinated and chlorinated derivatives are typically stable under standard laboratory conditions (e.g., CAS 225916-39-2 is stored at room temperature ).

- The butylthiophene group’s extended alkyl chain may enhance thermal stability compared to smaller substituents.

Synthetic Utility :

- Fluorophenyl derivatives are widely used in Suzuki-Miyaura couplings due to their balance of reactivity and stability .

- Methoxy-substituted analogs may require harsher reaction conditions but are valuable for synthesizing electron-rich aromatic systems .

Commercial Availability :

Biologische Aktivität

The compound 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the dioxaborinane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula:

Molecular Weight: 196.07 g/mol

CAS Number: 143805-78-1

The structure features a dioxaborinane core with a butylthiophene substituent, which is significant for its biological interactions. The presence of the thiophene ring may enhance its electronic properties and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds in the dioxaborinane class exhibit various biological activities, including:

- Antitumor Activity: Dioxaborinanes have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Certain derivatives demonstrate effectiveness against bacterial strains.

- Enzyme Inhibition: Some compounds can inhibit specific enzymes, impacting metabolic pathways.

Antitumor Activity

A study investigated the antitumor effects of various dioxaborinanes, including derivatives similar to 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Compound B | HeLa (Cervical Cancer) | 10 | ROS generation |

| 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

Research on antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The proposed mechanisms for the biological activities of 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane include:

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.

- Enzyme Inhibition: Targeting specific kinases or phosphatases involved in cell signaling pathways.

- Interaction with DNA: Potential intercalation or groove binding affecting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.